molecular formula C11H13BrN2O B8169489 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide

5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide

Cat. No.: B8169489
M. Wt: 269.14 g/mol
InChI Key: OQVSBGVLMOTWIY-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide is a chemical compound that belongs to the class of picolinamide derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 3-position of the picolinamide core. Picolinamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide typically involves several steps One common method starts with the bromination of 3-methylpicolinamide to introduce the bromine atom at the 5-positionThe reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the bromination of the starting material, followed by N-alkylation under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like tetrahydrofuran or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
  • 5-Bromo-2-aminobenzimidazole

Uniqueness

5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for drug development and other scientific research .

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-7-4-9(12)6-13-10(7)11(15)14-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVSBGVLMOTWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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